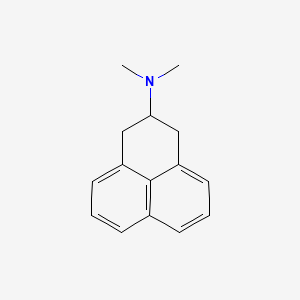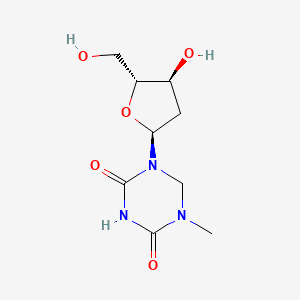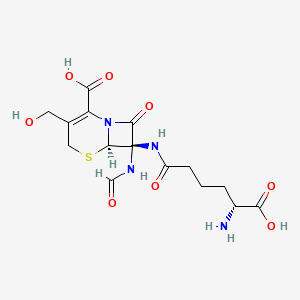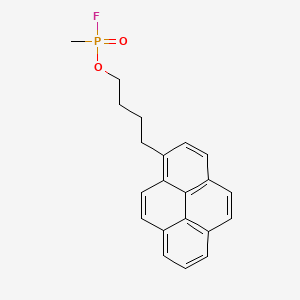
Isofloxythepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isofloxythepin is a neuroleptic compound known for its antipsychotic properties. It is a member of the dibenzothiepin class of compounds and has been studied for its effects on the central nervous system, particularly in the treatment of schizophrenia and other psychotic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isofloxythepin involves several key steps:
Starting Materials: The reaction begins with 2-bromo-4-fluorophenylacetic acid and 4-isopropylthiophenol.
Formation of Intermediate: These reactants undergo a copper-catalyzed coupling reaction in the presence of potassium carbonate in dimethylformamide at 100°C to form 4-fluoro-2-(4-isopropylphenylthio)phenylacetic acid.
Cyclization: This intermediate is then cyclized using polyphosphoric acid at 150°C to yield 3-fluoro-8-isopropyldibenzo[b,f]-thiepin-10(11H)-one.
Reduction: The ketone is reduced with sodium borohydride in ethanol to form 3-fluoro-10-hydroxy-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin.
Chlorination: This compound is treated with thionyl chloride in refluxing benzene to produce 10-chloro-3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin.
Final Condensation: Finally, the chlorinated compound is condensed with 1-(2-hydroxyethyl)piperazine in refluxing chloroform to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Isofloxythepin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and N-oxides, which are potential metabolites.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride in ethanol is commonly used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base can facilitate substitution reactions.
Major Products:
Sulfoxides and N-oxides: Formed through oxidation.
Hydroxy derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Isofloxythepin has been extensively studied for its applications in various fields:
Properties
| 70931-18-9 | |
Molecular Formula |
C23H29FN2OS |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H29FN2OS/c1-16(2)17-4-6-22-20(13-17)21(26-9-7-25(8-10-26)11-12-27)14-18-3-5-19(24)15-23(18)28-22/h3-6,13,15-16,21,27H,7-12,14H2,1-2H3 |
InChI Key |
XDBMBHVYXPBOPL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F |
| 70931-18-9 | |
synonyms |
3-fluor-8-isopropyl-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin isofloxythepin isofloxythepin, 10-(14)C-labeled |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1198981.png)

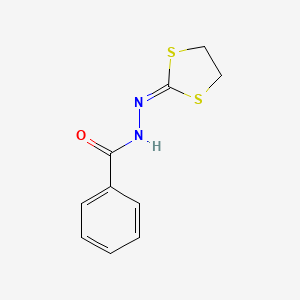

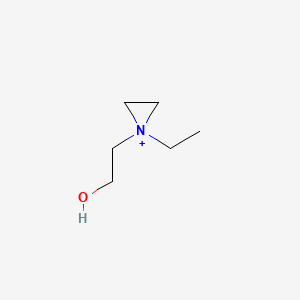
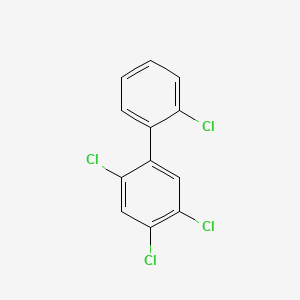
![3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1,3-dihydroxybutan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose](/img/structure/B1198989.png)
